molecular formula C16H13ClN2O2S B5557183 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B5557183
M. Wt: 332.8 g/mol
InChI Key: NTAZMGRCHMWSJO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with 2-furylmethyl ketone to form the intermediate, which is then reacted with ethyl isothiocyanate and ammonium acetate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-{(E)-1-[5-(2-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
  • **5-{(E)-1-[5-(2-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-19-15(20)13(18-16(19)22)9-10-7-8-14(21-10)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZMGRCHMWSJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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